molecular formula C12H8ClFN2O B4916027 4-chloro-2-fluoro-N-3-pyridinylbenzamide

4-chloro-2-fluoro-N-3-pyridinylbenzamide

Cat. No.: B4916027
M. Wt: 250.65 g/mol
InChI Key: PDJOXUGDFGYVJS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N-3-pyridinylbenzamide is a benzamide derivative featuring a pyridine ring substituted at the 3-position and a benzamide core with chloro and fluoro substituents at the 4- and 2-positions, respectively. Its molecular formula is C₁₂H₈ClFN₂O (calculated based on systematic nomenclature), with a molecular weight of 250.66 g/mol.

Properties

IUPAC Name

4-chloro-2-fluoro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJOXUGDFGYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-Chloro-2-fluoro-N-3-pyridinylbenzamide Benzamide: 4-Cl, 2-F; Pyridine: unsubstituted C₁₂H₈ClFN₂O 250.66 Predicted logP: ~2.5; Moderate solubility in DMSO
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide Benzamide: 2-Cl, 4-F; Pyridine: 2-Cl C₁₂H₇Cl₂FN₂O 285.10 Higher lipophilicity (logP ~3.1) due to additional Cl
2-Chloro-N-{[2-(4-fluorophenyl)pyridin-3-yl]methyl}benzamide Benzamide: 2-Cl; Pyridine: linked via CH₂ to 4-F-Ph C₂₀H₁₄ClFN₂O 364.79 Increased steric bulk; potential enhanced target selectivity
N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-benzamide Benzamide: 3-CF₃-pyridine; 4-Cl-Ph substituent C₁₉H₁₁Cl₂F₃N₂O 411.20 High metabolic stability (CF₃ group); pKa 12.12
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide Pyridine: 3-Cl, 5-CF₃; Benzamide: 4-Cl, S-linked C₁₉H₁₁Cl₂F₃N₂OS 443.27 Enhanced solubility (sulfanyl group); MP 175–178°C

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : The trifluoromethyl-substituted analog () has a higher logP (~4.0) compared to the target compound (~2.5), favoring blood-brain barrier penetration but increasing metabolic clearance risks .
  • Solubility : Sulfanyl and heterocyclic modifications (e.g., triazolo rings in ) improve aqueous solubility, whereas the target compound’s simpler structure may require formulation aids for bioavailability .
  • pKa : The basic pKa (~12.12) of ’s analog suggests ionizable groups that enhance solubility at physiological pH, unlike the neutral target compound .

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